Quinaldine sulfate is a chemical compound derived from quinaldine, which is an organic compound with the formula . It is categorized as a sulfate salt of quinaldine, commonly represented by the formula or . The compound typically appears as a white to grayish-white crystalline powder and is known for its slight solubility in water. Quinaldine sulfate is primarily recognized for its applications in biological and chemical processes, including its use as an anesthetic in aquatic environments and its role in various chemical syntheses .
The synthesis of quinaldine sulfate can be achieved through various methods:
Quinaldine sulfate has diverse applications across several fields:
Interaction studies involving quinaldine sulfate focus on its effects on aquatic life and its biochemical interactions. Research indicates that exposure to quinaldine sulfate can lead to varying physiological responses in fish, including changes in behavior and metabolic rates. Studies have also explored its interactions with other chemicals in aquatic environments, assessing both synergistic and antagonistic effects on marine organisms .
Quinaldine sulfate shares structural similarities with several other compounds derived from quinoline or related structures. Below are some similar compounds:
Compound Name | Chemical Formula | Unique Characteristics |
---|---|---|
Quinoline | Parent compound; used in dyes and pharmaceuticals. | |
2-Methylquinoline | Direct methyl derivative; used similarly in chemical synthesis. | |
Quinine | Alkaloid derived from cinchona bark; used as an antimalarial drug. | |
8-Hydroxyquinoline | Known for its chelating properties; used in metal ion detection. |
Quinaldine sulfate's uniqueness lies in its specific application as an anesthetic for aquatic species and its role as a precursor for various organic syntheses, distinguishing it from other quinoline derivatives that may not possess these specific functionalities .
Quinaldine sulfate demonstrates remarkable aqueous solubility characteristics that distinguish it from the parent quinaldine compound. The solubility profile reveals a highly hydrophilic nature, with water solubility reaching 104.05 g/100 mL at 20°C [1] [2]. This exceptional water solubility represents a dramatic improvement over quinaldine, which is practically insoluble in water [3].
Solvent | Solubility (g/100 mL at 20°C) | Solubility Character |
---|---|---|
Water | 104.05 | Highly soluble |
Methyl alcohol | 7.44 | Moderately soluble |
Ethyl alcohol | 2.27 | Slightly soluble |
Acetone | 0.08 | Very slightly soluble |
Ethyl ether | Insoluble (<0.01) | Insoluble |
Benzene | Insoluble (<0.01) | Insoluble |
Hexane | Insoluble (<0.01) | Insoluble |
The pH-dependent behavior of quinaldine sulfate solutions exhibits significant characteristics. Saturated aqueous solutions demonstrate a pH of 6.9 at 20°C [2], indicating a mildly acidic nature due to the sulfate salt formation. This acidic character results from the protonation of the quinoline nitrogen atom and the presence of the hydrogen sulfate anion [1] [4]. The compound exists as an acid salt, quinaldine sulfate being readily soluble in water but maintaining acidic properties that require buffering with sodium bicarbonate when used in biological applications [5].
The enhanced water solubility compared to the parent compound quinaldine stems from the ionic nature of the sulfate salt. While quinaldine exhibits a pKa of 5.83 [3], making it largely protonated at physiological pH, the sulfate salt formation creates a permanently charged species that interacts favorably with water molecules through hydrogen bonding and electrostatic interactions [1] [4].
Quinaldine sulfate exhibits well-defined thermal stability characteristics with specific decomposition patterns. The compound demonstrates thermal stability up to its melting point of 211-214°C [2] [1] [6], which represents the initial thermal transition point.
Thermal Property | Value | Measurement Conditions |
---|---|---|
Melting Point | 211-214°C | Standard atmospheric pressure |
Boiling Point | 246.5°C | 760 mmHg |
Thermal Decomposition Onset | ~280°C | Based on related quinoline compounds |
Flash Point | 79.4°C | Closed cup method |
Research on related quinoline derivatives indicates that thermal decomposition of quinaldine sulfate likely follows a multi-step decomposition pathway [7] [8]. Studies on quinoline-containing compounds reveal that thermal degradation typically initiates with decarboxylation processes around 280-300°C, followed by the breakdown of aromatic ring systems at higher temperatures [8].
The decomposition mechanism for quinaldine sulfate involves several stages. Initial decomposition begins with the loss of the sulfate group and associated water molecules, followed by degradation of the methyl substituent and eventual breakdown of the quinoline ring system [7]. The process generates various gaseous products including carbon dioxide, sulfur dioxide, water vapor, and lower molecular weight hydrocarbons [8].
Thermogravimetric analysis of related quinoline compounds demonstrates that heating rates significantly influence decomposition patterns, with higher heating rates leading to shifted decomposition temperatures and altered product distributions [8]. The thermal stability of quinaldine sulfate makes it suitable for applications requiring moderate temperature resistance while maintaining structural integrity.
The partition behavior of quinaldine sulfate reflects its ionic nature and hydrophilic characteristics. The compound exhibits a calculated Log P value of 2.97 [9], though this value represents the theoretical octanol-water partition coefficient and requires interpretation considering the ionic nature of the sulfate salt.
Partition System | Log P Value | Interpretation |
---|---|---|
Octanol-Water (calculated) | 2.97 | Moderate lipophilicity (neutral form) |
Aqueous-Organic (experimental) | Highly favors aqueous phase | Ionic character dominates |
The partition coefficient behavior of quinaldine sulfate differs substantially from neutral organic compounds due to its charged nature in aqueous solutions. Unlike the parent quinaldine compound, which demonstrates Log P values around 2.59 [3] [10], the sulfate salt exhibits strong preference for the aqueous phase due to its ionic character [2] [1].
Experimental studies on related sulfate salts indicate that ionic compounds typically exhibit very low partition coefficients into organic solvents from aqueous media [11] [12]. The sulfate group creates strong electrostatic interactions with water molecules, effectively anchoring the compound in the aqueous phase even when the organic quinaldine moiety might otherwise favor organic solvents.
The solvent affinity pattern follows the order: water >> alcohols >> polar organic solvents >> nonpolar organic solvents [1]. This trend reflects the compound's ability to form hydrogen bonds and participate in electrostatic interactions with protic solvents while showing limited solubility in aprotic and nonpolar systems.
Quinaldine sulfate exhibits characteristic UV-visible absorption properties reflecting its quinoline chromophore system. The compound demonstrates absorption maxima at 236 nm and 317 nm in 0.1 N sulfuric acid [1], indicating the presence of π→π* transitions typical of aromatic heterocyclic systems.
Spectroscopic Parameter | Value | Measurement Conditions |
---|---|---|
UV Absorption Maximum 1 | 236 nm | 0.1 N H₂SO₄ |
UV Absorption Maximum 2 | 317 nm | 0.1 N H₂SO₄ |
Molar Extinction Coefficient | ~5700 M⁻¹cm⁻¹ | At 349 nm (related quinoline data) |
The UV-visible spectrum of quinaldine sulfate shows bathochromic shifts compared to simple aromatic compounds due to the extended conjugation in the quinoline ring system [13]. The protonated state of the nitrogen atom in acidic conditions influences the electronic transitions, leading to characteristic spectral patterns that can be used for analytical identification [14] [15].
The infrared spectrum of quinaldine sulfate reveals distinctive absorption bands characteristic of both the quinoline moiety and the sulfate functionality. Key infrared absorption regions include:
Wavenumber Range (cm⁻¹) | Assignment | Intensity |
---|---|---|
3600-3080 | N-H and O-H stretching | Broad, medium |
1620 | C=C aromatic stretching | Strong |
1591, 1504, 1477 | Aromatic C=C stretching | Medium to strong |
1170, 1000 | Sulfate S-O stretching | Strong |
2700 | N-H⁺ in amine salt | Broad |
The infrared spectrum shows characteristic sulfate absorption bands at 1000 and 1170 cm⁻¹, confirming the presence of the sulfate group [1] [16]. The broad absorption at 2700 cm⁻¹ indicates the formation of an amine salt, demonstrating protonation of the quinoline nitrogen [1].
Nuclear magnetic resonance spectroscopy provides detailed structural information about quinaldine sulfate. ¹H NMR analysis reveals characteristic aromatic proton signals in the region of 7-9 ppm, consistent with quinoline ring protons [13] [17].
NMR Parameter | Chemical Shift Range | Assignment |
---|---|---|
¹H NMR (aromatic) | 7.0-8.8 ppm | Quinoline ring protons |
¹H NMR (methyl) | 2.7-2.8 ppm | 2-methyl group |
¹³C NMR (aromatic) | 120-160 ppm | Quinoline carbons |
¹³C NMR (methyl) | 20-30 ppm | 2-methyl carbon |
The ¹³C NMR spectrum displays the expected quinoline carbon framework with signals distributed throughout the aromatic region [13]. The methyl carbon appears as a characteristic signal around 25 ppm, confirming the 2-methylquinoline structure [17]. The sulfate functionality, being inorganic, does not contribute directly to the carbon spectrum but influences the chemical shifts through its effect on the overall electronic environment.
Corrosive;Irritant